1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine

Description

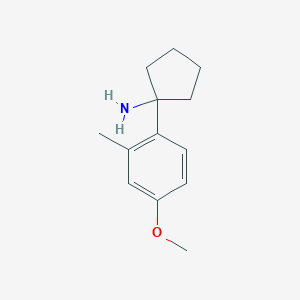

1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine is a primary amine featuring a cyclopentane ring substituted with a 4-methoxy-2-methylphenyl group.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-(4-methoxy-2-methylphenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C13H19NO/c1-10-9-11(15-2)5-6-12(10)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3 |

InChI Key |

CRDQECLWNRRJTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2(CCCC2)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the amine group to an amine derivative.

Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide, potassium permanganate.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogenating agents, strong bases.

Major Products Formed: Oxidation typically yields 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid. Reduction can produce 1-(4-methoxy-2-methylphenyl)cyclopentan-1-ol.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a ligand in biochemical studies to understand receptor interactions.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

Molecular Targets: The compound interacts with various receptors and enzymes in biological systems.

Pathways Involved: It may modulate signaling pathways related to neurotransmitter release and receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

1-(5-Methoxy-2-methylphenyl)cyclopentan-1-amine

- Structural Difference : The methoxy group is at the 5-position of the phenyl ring instead of the 4-position.

- For example, the 4-methoxy group may enhance electron-donating effects compared to the 5-position, influencing receptor interactions .

1-(4-Methylphenyl)cyclopentan-1-amine (EN300-313674)

- Structural Difference : Replaces the 4-methoxy group with a methyl group.

- This could decrease solubility and alter pharmacokinetic properties .

1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride

- Structural Difference : Substitutes the 4-methoxy-2-methyl group with a bromine atom.

- Implications : Bromine’s electron-withdrawing nature may decrease electron density on the aromatic ring, contrasting with methoxy’s electron-donating effects. This could impact interactions with hydrophobic binding pockets or enzymes .

Backbone and Functional Group Modifications

1-(4-Methoxyphenyl)cyclopentan-1-amine Hydrochloride

- Structural Difference : Lacks the 2-methyl group on the phenyl ring.

- This compound has a molecular weight of 227.73 g/mol (C₁₂H₁₈ClNO) .

1-(2-Ethoxyethyl)cyclopentan-1-amine Hydrochloride

- Structural Difference : Replaces the aromatic ring with an aliphatic 2-ethoxyethyl chain.

- Molecular weight is lower (193.72 g/mol, C₉H₂₀ClNO), which may enhance bioavailability .

1-(4-Methoxy-2-methylphenyl)ethan-1-amine

- Structural Difference : Replaces the cyclopentane ring with an ethylamine backbone.

- Implications: The linear chain may adopt different conformations compared to the rigid cyclopentane ring, affecting target selectivity. Molecular weight is 165.23 g/mol (C₁₀H₁₅NO) .

Pharmacologically Active Analogs

4-Methoxyamphetamine (1-(4-Methoxyphenyl)propan-2-amine)

- Structural Difference : Features a propylamine backbone instead of cyclopentylamine.

- Implications: As a known serotonin and norepinephrine reuptake inhibitor, this compound highlights the importance of the amine backbone’s length and flexibility. The cyclopentane ring in the target compound may confer greater metabolic stability .

Pyrovalerone Analogs (e.g., 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one)

- Structural Difference : Incorporates a ketone and pyrrolidine group instead of cyclopentylamine.

- Implications: These analogs are potent dopamine/norepinephrine reuptake inhibitors, suggesting that the target compound’s cyclopentylamine structure could be optimized for similar activity with reduced off-target effects .

Physical Properties Comparison

Structure-Activity Relationship (SAR) Insights

- Methyl Substituents : The 2-methyl group in the target compound adds steric bulk, which may hinder binding to flat receptor surfaces but improve selectivity .

- Cyclopentane vs. Aliphatic Backbones : The rigid cyclopentane ring may limit conformational freedom, increasing target specificity compared to flexible chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.